2-Benzyl-4-methoxypyrimidine
Description
2-Benzyl-4-methoxypyrimidine is a pyrimidine derivative characterized by a benzyl substituent at position 2 and a methoxy group at position 4 of the heterocyclic ring. Pyrimidines are aromatic nitrogen-containing heterocycles with wide applications in medicinal chemistry, agrochemicals, and materials science. Though direct data on this compound are sparse in the provided evidence, its structural analogs offer insights into its likely properties and applications .
Properties
Molecular Formula |
C12H12N2O |
|---|---|
Molecular Weight |
200.24 g/mol |
IUPAC Name |
2-benzyl-4-methoxypyrimidine |
InChI |
InChI=1S/C12H12N2O/c1-15-12-7-8-13-11(14-12)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3 |
InChI Key |
TZLPBVURAWCOKX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=NC=C1)CC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Analogs in Pyrimidine Derivatives
Table 1: Key Pyrimidine-Based Comparators
Key Findings:
Substituent Effects :
- The benzyl group in this compound increases steric bulk compared to methyl substituents in analogs like 4-Methoxy-2-methylpyrimidine. This reduces solubility in aqueous media but enhances binding affinity to hydrophobic enzyme pockets .
- Compound 4 (from Molecules 2011) features complex benzyloxy and methoxymethyl substituents, leading to a molecular weight >500 g/mol. Such bulkiness likely limits its bioavailability compared to simpler analogs like this compound .
Electronic Properties :
- Methoxy groups at C4 (common in all listed pyrimidines) donate electron density to the ring, stabilizing intermediates in nucleophilic substitution reactions. This property is exploited in synthesizing antiviral agents and kinase inhibitors.
Comparison with Non-Pyrimidine Heterocycles
Table 2: Cross-Heterocycle Comparison
Key Findings:
Structural Divergence: Phenothiazines (e.g., 2-Methoxyphenothiazine) incorporate sulfur and nitrogen in a tricyclic system, enabling π-π stacking interactions with biological targets. In contrast, pyrimidines like this compound are monocyclic, favoring hydrogen bonding and dipole interactions .
Biological Activity: 2-Methoxyphenothiazine’s methoxy group enhances its electron-donating capacity, similar to this compound. However, the phenothiazine scaffold is associated with central nervous system (CNS) activity, whereas pyrimidines are more commonly linked to anticancer and antiviral applications .
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